Cas no 773134-56-8 (Ethyl 2-chloro-6-fluorobenzoate)

Ethyl 2-chloro-6-fluorobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-6-fluorobenzoate
- ethyl 2-chloro-6-fluoro-benzoate
- benzoic acid, 2-chloro-6-fluoro-, ethyl ester
- LogP
- ethyl 2-chloro-6-fluoro-benzoat
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- MDL: MFCD06204285
- インチ: InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
- InChIKey: GRVKHBFLUGAABX-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=C(C=CC=C1F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
Ethyl 2-chloro-6-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D960398-5g |
ethyl 2-chloro-6-fluoro-benzoat |
773134-56-8 | 98% | 5g |
$220 | 2024-06-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E99430-1g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 98% | 1g |
¥592.0 | 2023-09-07 | |
Chemenu | CM155243-5g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 95% | 5g |
$281 | 2022-12-31 | |
Chemenu | CM155243-10g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 95% | 10g |
$449 | 2022-12-31 | |
A2B Chem LLC | AH55386-5g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 98% | 5g |
$260.00 | 2024-04-19 | |
Ambeed | A465251-1g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 98% | 1g |
$54.0 | 2024-04-17 | |
Crysdot LLC | CD12032088-5g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 95+% | 5g |
$250 | 2024-07-24 | |
A2B Chem LLC | AH55386-1g |
Ethyl 2-chloro-6-fluorobenzoate |
773134-56-8 | 98% | 1g |
$75.00 | 2024-04-19 | |
eNovation Chemicals LLC | D960398-250mg |
ethyl 2-chloro-6-fluoro-benzoat |
773134-56-8 | 98% | 250mg |
$75 | 2025-02-27 | |
Aaron | AR00G7PI-100mg |
ethyl 2-chloro-6-fluoro-benzoat |
773134-56-8 | 98% | 100mg |
$14.00 | 2025-01-24 |
Ethyl 2-chloro-6-fluorobenzoate 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Ethyl 2-chloro-6-fluorobenzoateに関する追加情報
Recent Advances in the Application of Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) in Chemical Biology and Pharmaceutical Research
Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8) has emerged as a key synthetic intermediate in pharmaceutical chemistry, particularly in the development of novel bioactive molecules. Recent studies highlight its versatility as a building block for constructing complex heterocyclic systems with potential therapeutic applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effective incorporation into kinase inhibitor scaffolds, showing improved selectivity profiles against cancer-related protein targets.
The compound's unique electronic properties, conferred by the strategic positioning of chloro and fluoro substituents on the aromatic ring, make it particularly valuable for structure-activity relationship (SAR) studies. Research teams at several academic institutions have reported using 773134-56-8 to develop novel antimicrobial agents, with one 2024 publication in Bioorganic & Medicinal Chemistry Letters describing derivatives showing promising activity against drug-resistant Gram-positive bacteria (MIC values ranging from 0.5-2 μg/mL).
Process chemistry innovations have significantly improved the synthetic accessibility of Ethyl 2-chloro-6-fluorobenzoate. A recent patent application (WO2023124567) discloses a continuous flow chemistry approach that achieves >90% yield with excellent purity (>99.5%), addressing previous challenges in large-scale production. This advancement is particularly relevant given the growing interest in fluorinated pharmaceutical compounds, which currently represent approximately 30% of all small molecule drugs in clinical development.
Mechanistic studies have elucidated the compound's reactivity patterns in various transformation reactions. Density functional theory (DFT) calculations published in the Journal of Organic Chemistry (2024) provide detailed insights into the electronic effects governing its participation in palladium-catalyzed cross-coupling reactions, explaining its preferential reactivity at specific positions during complex molecule assembly.
Emerging applications in radiopharmaceutical development have been reported, where 773134-56-8 serves as a precursor for 18F-labeled PET tracers. A recent preclinical study demonstrated successful incorporation into a novel tau protein imaging agent with improved blood-brain barrier penetration compared to existing diagnostic compounds.
Safety and toxicology profiles continue to be refined through ongoing research. The latest Material Safety Data Sheet (MSDS) updates reflect comprehensive ecotoxicity assessments, confirming the compound's environmental stability and providing guidelines for safe handling in industrial settings. These developments support its growing adoption in green chemistry applications.
Looking forward, the pharmaceutical industry's increasing focus on fluorinated compounds suggests sustained demand for Ethyl 2-chloro-6-fluorobenzoate. Current market analyses project a compound annual growth rate (CAGR) of 6.8% for similar fluorinated intermediates through 2028, driven by continued innovation in CNS drugs and targeted cancer therapies.
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